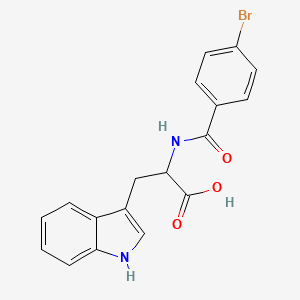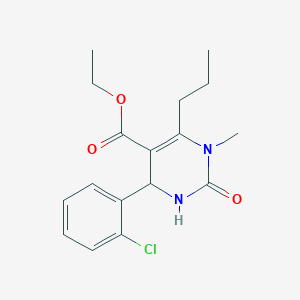![molecular formula C19H19N3O3S B11083820 4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]phthalazin-1(2H)-one](/img/structure/B11083820.png)
4-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE is a complex organic compound that features a phthalazinone core structure
Méthodes De Préparation
The synthesis of 4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methyl-3-(1-pyrrolidinylsulfonyl)benzaldehyde with hydrazine derivatives under controlled conditions . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common reagents used in these reactions include sodium acetate, palladium catalysts, and boron reagents . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
- 4-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-2H-phthalazin-1-one
- 4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
- 1-(4-(1-PYRROLIDINYLSULFONYL)PHENYL)ETHANONE
This article provides a comprehensive overview of 4-[4-METHYL-3-(1-PYRROLIDINYLSULFONYL)PHENYL]-1(2H)-PHTHALAZINONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H19N3O3S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
4-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-9-14(12-17(13)26(24,25)22-10-4-5-11-22)18-15-6-2-3-7-16(15)19(23)21-20-18/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,21,23) |
Clé InChI |
RWHBGJIFNLKNMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11083743.png)
![4-fluoro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11083750.png)


![N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11083766.png)
![methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11083771.png)
![1-(4-bromophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11083779.png)
![2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11083784.png)
![(3Z)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-indole](/img/structure/B11083785.png)
![Ethyl 4-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-1-yl)benzoate](/img/structure/B11083792.png)
![N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide](/img/structure/B11083796.png)
![4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11083804.png)
![(3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11083809.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11083833.png)
